

Navigating the Landscape of IDO1 Inhibition: A Technical Guide to IDO-IN-18

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Compound of Interest

Compound Name: **IDO-IN-18**

Cat. No.: **B3859064**

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Disclaimer: Initial research has revealed ambiguity in the nomenclature of "**IDO-IN-18**," with two distinct chemical entities identified under this designation. This guide will address both compounds to ensure comprehensive coverage for the research community. Researchers should verify the CAS number to identify the specific compound of interest.

Compound 1: IDO-IN-18 (Compound 00815)

This compound is identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO).

Chemical Structure and Properties

Property	Value	Reference
Chemical Name	(phthalazin-1-ylthio)acetic acid	[1]
CAS Number	314027-92-4	[2]
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂ S	[2]
Molecular Weight	220.25 g/mol	[2]
Appearance	Solid	[3]
Purity	≥95%	[3]
Solubility	DMSO: 16.67 mg/mL (75.69 mM) with ultrasonic and warming to 60°C	[2]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[2]

Compound 2: IDO1-IN-18 (Compound 14)

A potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).

Chemical Structure and Properties

Property	Value
Chemical Name	Not explicitly found in primary literature
CAS Number	2328099-08-5
Molecular Formula	C ₂₃ H ₁₈ F ₄ N ₂ O ₃
Molecular Weight	446.39 g/mol
Appearance	White to off-white solid
Solubility	DMSO: 250 mg/mL (560.05 mM) with ultrasonic
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

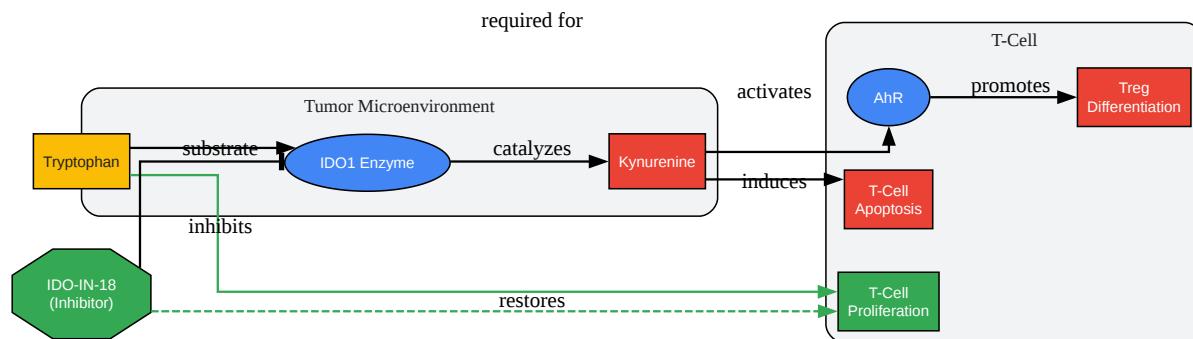
The IDO1 Signaling Pathway and Mechanism of Inhibition

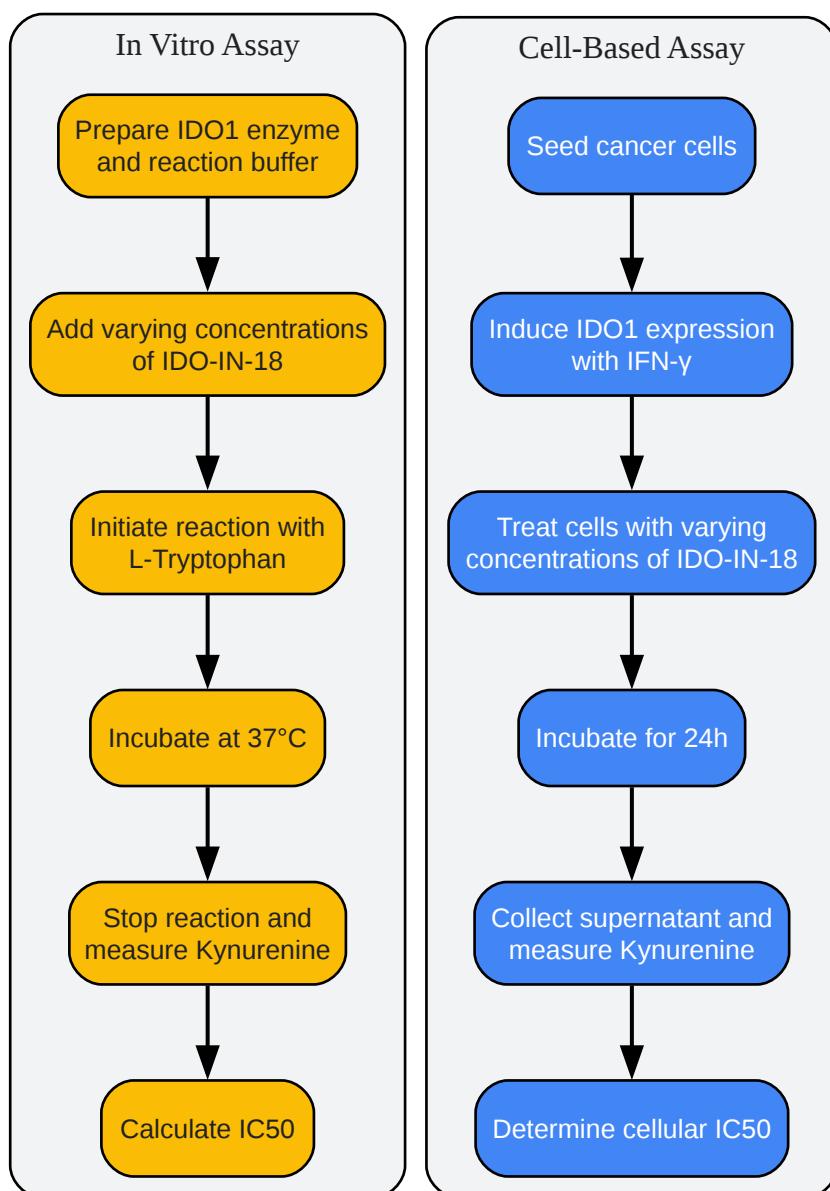
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme. It catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[\[4\]](#)[\[5\]](#) This enzymatic activity has profound effects on the tumor microenvironment by depleting the essential amino acid tryptophan and producing immunosuppressive metabolites, primarily kynurene.[\[6\]](#)[\[7\]](#)

The key consequences of IDO1 activation in the tumor microenvironment are:

- Tryptophan Depletion: The local depletion of tryptophan inhibits the proliferation of effector T cells, which are crucial for anti-tumor immunity.[\[8\]](#)[\[9\]](#)
- Kynurene Accumulation: The accumulation of kynurene and its downstream metabolites activates the aryl hydrocarbon receptor (AhR), which promotes the differentiation of regulatory T cells (Tregs) and further suppresses the anti-tumor immune response.[\[9\]](#)[\[10\]](#)

IDO1 inhibitors, such as the compounds discussed, aim to block this immunosuppressive pathway, thereby restoring T-cell function and enhancing the body's ability to fight cancer.



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